molecular formula C17H19NO4S B2581655 methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 309282-80-2

methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2581655
CAS No.: 309282-80-2
M. Wt: 333.4
InChI Key: YBJOUTNLDKWAHP-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic glycinate ester featuring a 3,5-dimethylphenyl group and a phenylsulfonyl moiety.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-14(2)11-15(10-13)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOUTNLDKWAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,5-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been explored for its potential therapeutic effects. Its structure suggests that it may act as an inhibitor for specific enzymes or receptors involved in various diseases.

  • Case Study: Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Biological Research

The compound is being investigated for its role as a ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.

  • Case Study: In a study focusing on enzyme inhibition, this compound was evaluated for its binding affinity to specific proteins. Results showed significant binding interactions, suggesting potential use as a lead compound for therapeutic development .

Industrial Applications

In industrial settings, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized in the production of specialty chemicals.

  • Application Example: The compound can be used in the synthesis of agrochemicals or pharmaceuticals where specific sulfonamide functionalities are required .

Mechanism of Action

The mechanism of action of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Lipophilicity

The position of substituents on the phenyl ring significantly impacts activity and stability. For example:

  • Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS 591727-43-4) differs by having 2,5-dimethylphenyl substitution, which may reduce steric hindrance compared to the 3,5-dimethyl analog .
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), attributed to the electron-withdrawing properties of substituents and optimal lipophilicity .
Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Phenyl Ring) Functional Group Molecular Weight Notable Activity/Use
Target Compound* 3,5-dimethyl Phenylsulfonyl-glycinate ~333.40† Hypothesized PET inhibition
Methyl N-(2,5-dimethylphenyl)-analog 2,5-dimethyl Phenylsulfonyl-glycinate 333.40 High-purity API intermediate
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl Hydroxynaphthalene-carboxamide N/A PET inhibition (IC50 ~10 µM)
Metalaxyl (from ) 2,6-dimethyl Methoxyacetyl-glycinate 279.33 Fungicide (agricultural use)

*Hypothetical structure based on analogs; †Estimated based on methyl N-(2,5-dimethylphenyl) analog .

Functional Group Modifications

  • Sulfonyl vs. Acetyl Groups : Replacement of phenylsulfonyl with methylsulfonyl (e.g., N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine, CAS 353502-16-6) reduces molecular weight (257.31 vs. ~333.40) and may alter solubility .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Meta-substitution (3,5-dimethyl) in trichloro-acetamides () leads to distinct crystal lattice parameters, suggesting that the target compound’s solid-state geometry could influence its formulation stability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., sulfonyl) and lipophilic substituents (e.g., 3,5-dimethylphenyl) are critical for biological activity, as seen in PET inhibitors and fungicides .
  • Synthetic Accessibility : Microwave-assisted synthesis (used in ) could optimize the production of the target compound, improving yield and purity .

Biological Activity

Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a glycine derivative with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₃O₄S
  • Molecular Weight : Approximately 333.4 g/mol
  • Functional Groups : Methyl ester, phenylsulfonyl group, and a dimethylphenyl substituent.

The compound's unique structure contributes to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research.

This compound interacts with various biomolecules, potentially modulating the activity of enzymes and receptors. The phenylsulfonyl group is crucial for binding to specific targets, which may lead to inhibition or activation of biological pathways. The glycine moiety enhances its bioactivity by facilitating interactions with cellular receptors .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be summarized as follows:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Pseudomonas aeruginosa0.21 µMGram-negative bacteria
Escherichia coli0.21 µMGram-negative bacteria
Candida albicans0.83 µMFungal

These results highlight its potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism for pain relief and inflammation reduction.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines. Results indicated low toxicity at concentrations below 20 µM, making it a candidate for further development in dermatological applications .
  • Molecular Docking Studies :
    • Molecular docking simulations demonstrated that the compound forms stable interactions with key residues in target proteins such as DNA gyrase and MurD. These interactions involve hydrogen bonds and hydrophobic contacts, indicating a strong potential for inhibiting bacterial growth through targeted binding .

Applications in Drug Development

The promising biological activities of this compound make it a valuable candidate for drug development. Its roles in antimicrobial therapy and anti-inflammatory treatments suggest that further research could lead to new therapeutic agents targeting infections and inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate?

A two-step synthesis is typically employed:

  • Step 1 : React methyl glycinate hydrochloride with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.
  • Step 2 : Introduce the 3,5-dimethylphenyl group via N-arylation using a copper-catalyzed Ullmann coupling or palladium-mediated Buchwald-Hartwig reaction. Purification via column chromatography and structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. Microwave-assisted synthesis (as in ) may enhance reaction efficiency .

Q. How is the structure of this compound validated experimentally?

  • NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., aromatic protons for 3,5-dimethylphenyl at δ 6.7–7.1 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the glycinate backbone.
  • X-ray Crystallography : Resolve crystal packing and bond geometries (e.g., highlights meta-substituent effects on molecular conformation).
  • FTIR : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Q. What is the mechanism of its photosynthesis-inhibiting activity?

The compound disrupts Photosystem II (PSII) by binding to the D1 protein, blocking electron transport from QA to QB. Methodology:

  • Spinach Chloroplast Assays : Measure oxygen evolution rates or chlorophyll fluorescence quenching (e.g., IC₅₀ ~10 µM as in ).
  • Competitive Binding Studies : Compare inhibition with known PSII herbicides (e.g., atrazine) to confirm target specificity .

Advanced Research Questions

Q. How do meta-substituents influence its biological activity and solid-state geometry?

  • Biological Activity : Electron-withdrawing groups (e.g., -CF₃) enhance binding affinity by increasing electron deficiency at the anilide ring ( ).
  • Crystal Packing : Meta-substituents like -CH₃ ( ) induce steric effects, altering torsion angles and hydrogen-bonding networks. Use single-crystal X-ray diffraction to correlate substituent position with lattice parameters (e.g., space group, unit cell dimensions) .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

Contradictions may arise from competing electronic (Hammett σ) vs. lipophilic (logP) effects. Strategies:

  • Multivariate Analysis : Apply QSAR models to separate electronic and hydrophobic contributions.
  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., -F, -OCH₃) and test PSII inhibition.
  • Computational Docking : Simulate binding poses to identify critical interactions (e.g., hydrogen bonds with His215 in D1 protein) .

Q. What experimental approaches resolve discrepancies in crystallographic data?

  • Disorder/Twinning : Refine using SHELXL ( ) with TWIN/BASF commands.
  • Validation Tools : Cross-check with PLATON/ADDSYM for symmetry mismatches.
  • DFT Optimization : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations to detect anomalies .

Q. How can computational methods predict its environmental fate and toxicity?

  • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., ester cleavage to glycine derivatives).
  • Ecotoxicology : Use ECOSAR to predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

Q. What optimization strategies improve reproducibility in PET inhibition assays?

  • Chloroplast Preparation : Standardize isolation buffers (e.g., 0.4 M sucrose, 50 mM HEPES, pH 7.8) and light intensity (1000 µmol photons·m⁻²·s⁻¹).
  • Dose-Response Curves : Use Hill equation analysis to determine cooperativity (nH values).
  • Controls : Include DCMU (positive control) and solvent-only blanks to normalize data .

Q. How can non-specific binding in bioassays be mitigated?

  • Competitive Elution : Pre-treat chloroplasts with excess D1 protein fragments.
  • Detergent Screening : Test Triton X-100 or CHAPS to disrupt membrane adhesion.
  • Orthogonal Assays : Validate results with fluorescence polarization or surface plasmon resonance (SPR) .

Q. What advanced techniques analyze substituent electronic effects on reactivity?

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating capacities.
  • Hammett Plots : Correlate substituent σ values with PSII inhibition rates.
  • NBO Analysis : Calculate charge distribution at the anilide ring using Gaussian 16 .

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